

Technical Guide: Bioactivity & Engineering of (2S)-2-Amino-2-Cyclopropylpropanoic Acid

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Compound of Interest

Compound Name: (2S)-2-amino-2-cyclopropylpropanoic acid

Cat. No.: B13447988

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Executive Summary

(2S)-2-amino-2-cyclopropylpropanoic acid (often referred to as

-cyclopropylalanine or

-Me-Cpg) represents a critical scaffold in the design of peptidomimetics. Unlike canonical amino acids, this molecule features a quaternary

-carbon substituted with both a methyl group and a cyclopropyl ring. This unique steric architecture confers two primary bioactive advantages: complete resistance to

-proton-dependent enzymatic degradation and rigid conformational control over peptide backbones, forcing structures into stable helical or turn motifs (e.g.,

-helices).

This guide details the physicochemical properties, pharmacological mechanisms, and synthetic protocols required to leverage this moiety in drug discovery.

Chemical Identity & Structural Logic

The defining feature of this molecule is the quaternary center at position 2 (the

-carbon). By replacing the

-hydrogen of alanine with a cyclopropyl group, the molecule becomes achiral at the backbone (if not for the side chain) or chemically inert to racemization.

Physicochemical Profile

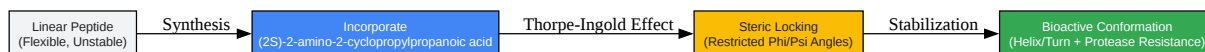
Property	Value / Characteristic	Impact on Bioactivity
IUPAC Name	(2S)-2-amino-2-cyclopropylpropanoic acid	Precise stereochemical designation essential for receptor fit.
CAS Number	5687-72-9	Identifier for the specific isomer.
Molecular Formula		Compact, low molecular weight scaffold.
Steric Bulk	High (-tetrasubstituted)	Restricts rotation around and angles.
Lipophilicity	Enhanced (+Cyclopropyl)	Improves membrane permeability and blood-brain barrier (BBB) crossing.
Metabolic Stability	Excellent	Blocks Transaminases and Racemases.

Structural Significance: The Thorpe-Ingold Effect

The presence of the cyclopropyl group at the

-position induces the Thorpe-Ingold effect (gem-dimethyl effect analog). The bond angle compression of the cyclopropyl ring (

) coupled with the steric bulk of the methyl group forces the peptide backbone into a bent conformation, favoring intramolecular hydrogen bonding and secondary structure formation.



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Figure 1: Mechanism of conformational restriction induced by

-disubstitution.

Bioactivity & Pharmacological Mechanisms[3] Proteolytic Resistance (The "Shielding" Effect)

The most immediate biological impact of **(2S)-2-amino-2-cyclopropylpropanoic acid** is the ablation of metabolic liability.

- Mechanism: Most proteolytic enzymes (proteases) and metabolic enzymes (transaminases) require an accessible hydrogen atom at the

-position to form a Schiff base intermediate or to facilitate hydrolysis.

- Bioactivity: The quaternary center eliminates this

-proton. Consequently, peptides containing this residue are often entirely resistant to degradation at that specific linkage, significantly extending the plasma half-life (

) of therapeutic candidates.

Conformational Constraint (The "Helix Inducer")

Similar to

-aminoisobutyric acid (Aib), this compound is a strong helix promoter.

- Target Interaction: By locking the peptide backbone into a specific conformation (often a

-helix or

-helix), the molecule reduces the entropic penalty of binding to a receptor. This pre-organization can lead to super-agonist or super-antagonist activity.

- **Selectivity:** The cyclopropyl group adds a specific hydrophobic bulk that can probe "deep pockets" in GPCRs or enzyme active sites (e.g., HCV NS3 protease) that linear alkyl chains cannot fill efficiently.

Transport & Permeability

The cyclopropyl group is highly lipophilic yet compact.

- **System L Transport:** Like many large neutral amino acids, derivatives may utilize System L (LAT1) transporters to cross the Blood-Brain Barrier (BBB), provided the overall polarity of the drug is managed.
- **Membrane Diffusion:** The increased lipophilicity relative to alanine enhances passive diffusion across cell membranes.

Experimental Protocols

Incorporation into Peptides (Solid Phase Peptide Synthesis)

Due to the steric hindrance of the quaternary center, standard coupling protocols often fail. The following optimized protocol is recommended for coupling **(2S)-2-amino-2-cyclopropylpropanoic acid** (Fmoc-protected) to a growing peptide chain.

Reagents:

- **Coupling Agent:** HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
- **Base:** DIPEA (Diisopropylethylamine).
- **Solvent:** DMF (Dimethylformamide).

Protocol:

- Activation: Dissolve Fmoc-(**2S**)-2-amino-2-cyclopropylpropanoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Allow to pre-activate for 1-2 minutes.
- Coupling: Add the activated mixture to the resin-bound peptide.
- Reaction Time: React for 2 to 4 hours (standard amino acids require 30-60 mins).
- Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% yield.
- Deprotection: Use 20% Piperidine in DMF (2 x 10 min). Note: Deprotection is usually not hindered, but acylation of the resulting sterically hindered amine for the NEXT step will be difficult.
- Next Step: When coupling the next amino acid onto the N-terminus of the cyclopropyl residue, use highly reactive conditions (e.g., acid fluorides or HATU at elevated temperature, 50°C) to overcome the nucleophilic steric shielding.

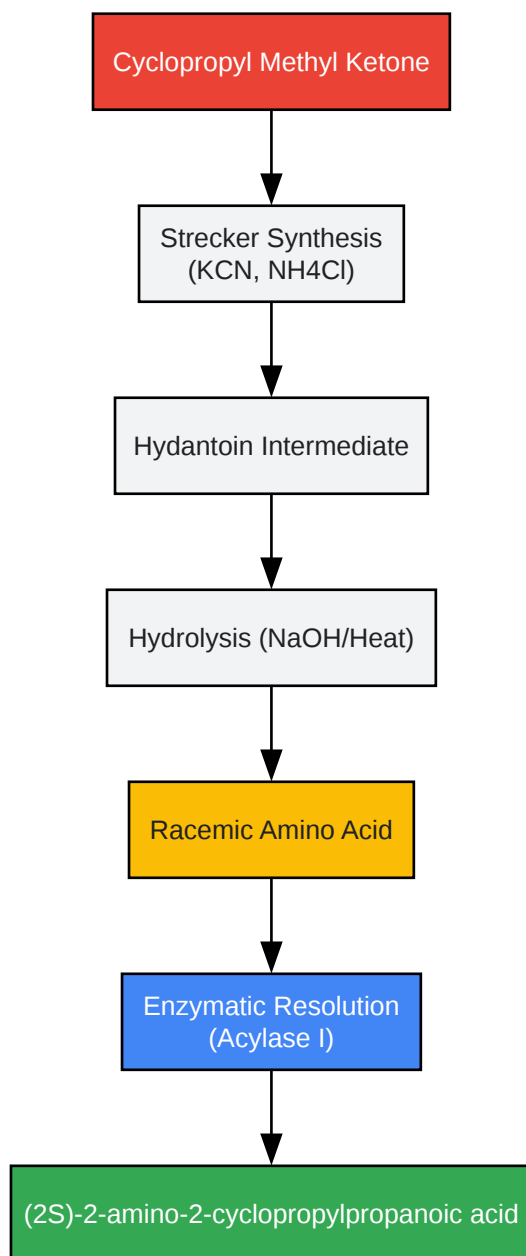
Bioassay: Proteolytic Stability Test

To validate the bioactivity claim of stability:

- Incubation: Incubate the peptide () in human plasma or with specific enzymes (e.g., Trypsin, Chymotrypsin) at 37°C.
- Sampling: Take aliquots at t=0, 15, 30, 60, 120, and 240 minutes.
- Quenching: Quench with 1% Formic Acid in Acetonitrile.
- Analysis: Analyze via LC-MS/MS.
- Result: Expect >90% parent compound remaining at 4 hours for the cyclopropyl-modified analog, compared to <10% for the native alanine analog.

Synthesis & Manufacturing Logic

Synthesizing the quaternary center is non-trivial. The most robust route involves the alkylation of Schiff bases or the Bucherer-Bergs reaction followed by resolution.



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Figure 2: General synthetic pathway for

-quaternary amino acids.

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Sources

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